6-Amino-2-propylhexanoic acid
Description
Definitional Context and Classification within Non-Proteinogenic Amino Acids
6-Amino-2-propylhexanoic acid is classified as a non-proteinogenic amino acid. wikipedia.org This means it is not one of the 22 amino acids naturally encoded by the genetic code of organisms for protein synthesis. wikipedia.org Non-proteinogenic amino acids are a vast and diverse group of molecules, with over 140 naturally occurring examples and thousands more that can be synthesized in the laboratory. wikipedia.org
The structure of this compound is characterized by a six-carbon hexanoic acid backbone. An amino group (NH2) is attached to the sixth carbon, and a propyl group (CH2CH2CH3) is attached to the second carbon. nih.govfluorochem.co.uk This substitution pattern distinguishes it from proteinogenic amino acids, which typically have the amino group on the alpha-carbon (the second carbon).
| Property | Value |
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C9H19NO2 nih.gov |
| Molecular Weight | 173.25 g/mol biosynth.com |
| CAS Number | 4751-72-8 biosynth.com |
| Canonical SMILES | CCCC(CCCCN)C(=O)O fluorochem.co.uk |
| InChI Key | UGFGCJUZRJTFST-UHFFFAOYSA-N fluorochem.co.uk |
Significance as a Chemical Scaffold and Analog
The unique structure of this compound makes it a valuable chemical scaffold. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The presence of both an amino and a carboxylic acid group provides two reactive sites for chemical modification, allowing for the synthesis of a wide range of derivatives. Its hydrochloride salt is also noted as a versatile small molecule scaffold. biosynth.com
Furthermore, this compound serves as a significant analog for other molecules in research. For instance, it has been used as an analog of valproic acid (VPA), an anticonvulsant drug. werfen.com In a study aimed at developing monoclonal antibodies for detecting valproic acid, this compound, referred to as a VPA analogue (VPA), was conjugated to carrier proteins to trigger an immune response, as valproic acid itself is non-immunogenic. werfen.com This highlights the utility of this compound in immunological studies and the development of diagnostic tools.
Overview of Research Trajectories and Interdisciplinary Relevance
The research involving this compound is expanding and touches upon several scientific fields, demonstrating its interdisciplinary relevance. Its application extends from fundamental organic synthesis to biochemistry and immunology.
A key area of research is its use in the synthesis of more complex molecules. For example, it has been a component in the synthesis of derivatives of 4H-benzo[b] nih.govuni.luthiazine-3-carboxylic acid. nih.govbeilstein-journals.org This research showcases its role as a building block in creating novel compounds with potential biological activities. nih.gov
The compound's similarity to other bioactive molecules, such as valproic acid, opens up avenues for its use in neurobiology and pharmacology as a research tool. werfen.com Its role as a hapten in the development of immunoassays underscores its importance in the field of diagnostics. werfen.com The ability to generate specific antibodies that recognize this molecule, and by extension its parent compound, is crucial for monitoring therapeutic drug levels. werfen.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-propylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-5-8(9(11)12)6-3-4-7-10/h8H,2-7,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFGCJUZRJTFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 6 Amino 2 Propylhexanoic Acid
Strategies for the Chemical Synthesis of 6-Amino-2-propylhexanoic Acid
Classical and Contemporary Synthetic Routes
The synthesis of this compound, a derivative of valproic acid, has been approached through various classical and contemporary organic chemistry methodologies. A prevalent classical approach involves the malonic ester synthesis. google.com This method typically starts with diethyl n-propylmalonate, which is reacted with a suitable ω-haloalkylnitrile, followed by hydrolysis and decarboxylation to yield the desired amino acid.
A documented synthesis of 6-amino-2-n-propylhexanoic acid begins with the alkylation of ethyl 2-carbethoxy-2-propyl-5-cyanopentanoate. google.com This intermediate is then subjected to reductive hydrogenation in the presence of platinum oxide and acetic anhydride (B1165640), followed by acid hydrolysis to yield the final aminated valproic acid derivative. google.com Another described method involves the reaction of diethyl n-propylmalonate with sodium hydride and subsequent addition of a haloalkylnitrile. google.com The resulting product is then hydrolyzed to produce 6-amino-2-n-propylhexanoic acid. google.com
More contemporary methods focus on improving efficiency and allowing for easier functionalization. One such method utilizes a valproic acid precursor to which a spacer arm with an inorganic moiety is attached, creating an alkylated compound that is then transformed into the desired valproic acid derivative. google.com This approach is noted for its use of commercially available and inexpensive starting materials. google.com
The following table outlines a classical synthesis approach for this compound:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Diethyl n-propylmalonate | 1. Sodium hydride (NaH) in dry dimethylformamide (DMF) 2. ω-haloalkylnitrile | Diethyl 2-(cyanoalkyl)-2-propylmalonate |
| 2 | Diethyl 2-(cyanoalkyl)-2-propylmalonate | Potassium hydroxide (B78521) (KOH) in water and methanol | 6-Amino-2-n-propylhexanoic acid |
Stereoselective Synthesis Approaches for Analogues and Chiral Intermediates
The development of stereoselective synthetic routes is crucial for producing chiral analogs and intermediates of this compound, which are important for creating molecules with specific biological activities. nih.govelsevierpure.com
One approach to synthesizing chiral amino acids involves the use of chiral auxiliaries. For instance, a chiral auxiliary derived from (S)-(-)-phenylethylamine has been developed for the enantiopure synthesis of (R)-2-propyloctanoic acid, a related structure. rsc.org Asymmetric synthesis of other chiral acids, such as (R)-arundic acid, has been achieved through diastereoselective photodeconjugation using a chiral auxiliary like diacetone-d-glucose. researchgate.net
Zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction) is another powerful tool for establishing chirality. nih.govjst.go.jp This method, often coupled with lipase-catalyzed acetylation and cross-coupling reactions, allows for the highly efficient and enantioselective synthesis of a wide range of chiral compounds. nih.govjst.go.jp
Photoredox catalysis has also emerged as a valuable strategy for the stereoselective synthesis of unnatural α-amino acids. nih.govrsc.org This method allows for the C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, using ubiquitous carboxylic acids as radical precursors under visible light irradiation. nih.govrsc.org
A general strategy for the stereoselective synthesis of amino acid analogues can be summarized as follows:
| Strategy | Key Features | Example Application |
| Chiral Auxiliaries | Attachment of a chiral molecule to control stereochemistry during a reaction. | Synthesis of enantiopure (R)-2-propyloctanoic acid. rsc.org |
| ZACA Reaction | Zirconium-catalyzed asymmetric carboalumination of alkenes. | Enantioselective synthesis of chiral 2-substituted 1-alkanols. nih.govjst.go.jp |
| Photoredox Catalysis | Visible light-promoted stereoselective C-radical addition. | Synthesis of unnatural α-amino acids from carboxylic acids. nih.govrsc.org |
Functionalization and Conjugation Strategies
Introduction of Bioactive Moieties
The functionalization of this compound by introducing bioactive moieties is a key strategy for developing novel research tools and potential therapeutic agents. The primary amino group and the carboxylic acid group serve as versatile handles for chemical modification.
For instance, biotin (B1667282), a widely used bioactive moiety for affinity labeling, can be coupled to the amino group of this compound. google.com This is typically achieved by first activating a biotin derivative, such as N-(N'-biotinoyl-6-aminocaproyl)-6-aminocaproic acid, with an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with the amino group of the valproic acid derivative. google.com
Another example is the conjugation with fluorescent molecules. 5-Aminofluorescein can be linked to create fluorescent probes for various research applications. biosynth.com The carboxyl group of this compound can be activated, for example with a carbodiimide, to form an amide bond with the amino group of the fluorescein (B123965) derivative.
The introduction of boronic acid functionalities to create analogues like 2(S)-amino-6-boronohexanoic acid (ABH) has been a significant area of research, particularly in the development of arginase inhibitors. mdpi.comnih.gov These syntheses often involve multi-step sequences starting from protected amino acids.
Formation of Conjugates with Carrier Proteins and Other Biomolecules for Research Applications
The conjugation of this compound to carrier proteins and other biomolecules is essential for applications such as immunoassays and the development of immunogenic constructs. google.comgoogle.com
A common strategy involves activating the carboxylic acid group of this compound to form an active ester, which can then react with the amino groups of lysine (B10760008) residues on a carrier protein. For example, dicyclohexylcarbodiimide (B1669883) (DCC) can be used to form an N-hydroxysuccinimide (NHS) ester of the acid, which is then coupled to a protein like apoferritin or bovine serum albumin (BSA). google.comgoogle.com
This approach has been successfully used to prepare developer antigens for nephelometric immunoassays for valproic acid and to raise anti-valproic acid antibodies. google.com Similarly, conjugates with β-galactosyl-umbelliferone have been synthesized for use as fluorogenic reagents in immunoassays. google.com
The following table provides examples of biomolecule conjugates of this compound:
| Biomolecule | Linkage Chemistry | Application |
| Apoferritin | Amide bond via activated ester | Developer antigen in immunoassays. google.com |
| Bovine Serum Albumin (BSA) | Amide bond via activated ester | Raising anti-valproic acid antibodies. google.com |
| β-Galactosyl-umbelliferone | Amide bond | Fluorogenic reagent in immunoassays. google.com |
| Biotin | Amide bond | Affinity labeling and detection. google.com |
Role as a Building Block in Complex Molecular Architectures
This compound serves as a valuable building block for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. nih.gov Its bifunctional nature, possessing both an amino and a carboxyl group, allows for its incorporation into peptide chains or its use as a scaffold to attach other chemical entities.
As a non-proteinogenic amino acid, its incorporation into peptides can lead to peptidomimetics with altered conformations and improved stability against enzymatic degradation. nih.gov The propyl group at the α-carbon also introduces a specific lipophilic character and steric bulk, which can be crucial for modulating the biological activity of the resulting molecule.
Furthermore, derivatives of this compound are key components in the synthesis of more complex molecules. For example, boronic acid-containing analogues have been used as the foundation for a new generation of arginase inhibitors. mdpi.comnih.gov In these complex structures, the this compound core provides the basic amino acid framework, while additional functionalities are introduced to enhance binding to the target enzyme. mdpi.comnih.gov
The synthesis of various arginase inhibitors, such as those with piperidine (B6355638) or tropane (B1204802) rings attached to the α-carbon, demonstrates the utility of this scaffold in creating diverse and potent biologically active molecules. mdpi.comnih.gov
Incorporation into Peptidomimetic Structures
The incorporation of non-proteinogenic amino acids into peptide sequences is a fundamental strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as stability against enzymatic degradation, improved oral bioavailability, and controlled conformation. This compound, as a synthetic derivative of lysine, offers unique structural features for this purpose. nih.gov Its extended and flexible hydrocarbon backbone, combined with the α-propyl group, can be strategically employed to influence the secondary structure of peptides.
Applications in the Synthesis of Modified Peptides and Polyamides
The bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid, makes it a valuable building block for the synthesis of modified peptides and polyamides.
Modified Peptides: In modified peptides, this amino acid can be used to introduce a flexible, hydrophobic spacer. The coupling of its parent compound, 6-aminohexanoic acid, with short synthetic peptides has been shown to increase the hydrophobicity of the resulting compounds. nih.gov This enhanced hydrophobicity can improve the efficiency of coating in immunoassay procedures like ELISA by promoting better attachment to polystyrene plates. nih.gov Similarly, incorporating this compound would be expected to enhance these hydrophobic interactions further due to the additional propyl group.
Polyamides: this compound can undergo self-condensation polymerization to form a polyamide. This process is analogous to the synthesis of Nylon-6 from 6-aminohexanoic acid, where the amine group of one monomer reacts with the carboxylic acid group of another to form an amide (or peptide) bond, releasing a molecule of water. chemguideforcie.co.uk The resulting polymer would be a substituted nylon, specifically a poly(2-propyl-6-aminohexanoamide). The repeating unit of this polymer would be -[NH-(CH₂)₄-CH(CH₂CH₂CH₃)-CO]-. The presence of the propyl group as a side chain on the polymer backbone would disrupt the regular packing of the polymer chains that is characteristic of unsubstituted polyamides like Nylon-6. This would likely result in a polymer with lower crystallinity, a lower melting point, and potentially increased solubility in organic solvents compared to Nylon-6.
| Monomer | Resulting Polyamide | Key Structural Feature of Polymer |
| 6-Aminohexanoic acid | Nylon-6 | Linear chains with regular hydrogen bonding |
| This compound | Poly(2-propyl-6-aminohexanoamide) | Propyl side chains disrupting chain packing |
Utilization as a Linker in Biologically Active Constructs
The terminal amino group of this compound provides a reactive handle for conjugation to other molecules, making it a useful linker in the construction of complex, biologically active molecules. The length of the four-carbon chain between the amine and the alpha-carbon provides a flexible spacer arm to separate a payload molecule from a carrier or targeting moiety.
A key application of this compound is in the development of immunoassays. For instance, 6-amino-2-n-propylhexanoic acid has been successfully conjugated to the protein apoferritin to create a developer antigen for a nephelometric immunoassay designed to detect valproic acid in patient serum samples. google.com In a similar vein, it has been conjugated to bovine serum albumin (BSA) to generate anti-valproic acid antibodies. google.com These applications highlight its role in tethering a hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) to a larger biomolecule.
Furthermore, the principles of using similar amino acids as linkers can be extended to this compound. For example, 6-aminohexanoic acid is frequently used as a linker to connect peptides, nucleic acids, or small molecule drugs to various substrates or labels. nih.gov It can serve as a hydrophobic linker between charged residues in cell-penetrating peptides, where the separation of charged groups is crucial for cellular uptake. nih.gov It has also been used in the construction of probes for single-molecule localization microscopy and to link biotin to peptides for self-assembly into nanostructures. nih.gov Given these precedents, this compound is a viable candidate for creating linkers where its specific length and increased hydrophobicity due to the propyl group can be advantageous for the function of the final bioactive construct.
| Linker Application | Example Conjugate | Purpose of Conjugation | Source |
| Immunoassay Development | 6-Amino-2-n-propylhexanoic acid-Apoferritin | Creation of a developer antigen for valproic acid detection. | google.com |
| Antibody Production | 6-Amino-2-n-propylhexanoic acid-Bovine Serum Albumin | Generation of anti-valproic acid antibodies. | google.com |
| Biotinylation | Biotin-valproic acid bidentate via 6-amino-2-n-propylhexanoic acid | Preparation of a bidentate conjugate for immunoassays. | google.com |
Biochemical and Biological Investigation of 6 Amino 2 Propylhexanoic Acid
Exploration of Metabolic Pathways and Biochemical Transformations
The metabolism of xenobiotic carboxylic acids, such as 6-amino-2-propylhexanoic acid, involves a series of biochemical transformations designed to increase their water solubility and facilitate their excretion. These pathways are crucial for detoxifying foreign compounds and are primarily carried out by enzymes located in the mitochondria. researchgate.netresearchgate.net
While direct metabolic studies on this compound are not extensively documented, its metabolic fate can be inferred from studies on structurally similar compounds, such as 6-aminohexanoate (B3152083). The metabolism of 6-aminohexanoate in organisms like Arthrobacter sp. KI72 involves a two-step enzymatic conversion to adipate (B1204190). nih.gov This process is initiated by an aminotransferase, followed by a dehydrogenase.
A plausible metabolic pathway for this compound would likely follow a similar sequence:
Transamination: The terminal amino group of this compound is transferred to an amino acceptor (e.g., α-ketoglutarate, pyruvate) by an enzyme like 6-aminohexanoate aminotransferase . This reaction, which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor, would convert the amino acid into an aldehyde, specifically 2-propyl-6-oxohexanoic acid (an adipate semialdehyde derivative). nih.gov
Oxidation: The resulting aldehyde is then oxidized to a carboxylic acid by an aldehyde dehydrogenase , such as adipate semialdehyde dehydrogenase, using NADP+ as a cofactor. nih.gov This step would yield 2-propyladipic acid .
This resulting dicarboxylic acid can then potentially enter central metabolic pathways. The characterization of such metabolites often involves techniques like liquid chromatography-mass spectrometry (LC/MS) to identify and quantify the intermediates and final products of these enzymatic reactions. acs.org
Amino acid conjugation is a significant Phase II metabolic pathway for compounds containing a carboxylic acid moiety. researchgate.net This process is unique among conjugation reactions because the xenobiotic carboxylic acid itself is activated, rather than the conjugating agent. researchgate.netal-edu.com The mechanism is a two-step enzymatic process that occurs within the mitochondria: researchgate.netal-edu.com
Activation to Acyl-CoA Thioester: The carboxylic acid group of the xenobiotic is first activated by an ATP-dependent acyl-CoA synthetase (also known as acid:CoA ligase). This reaction consumes ATP and coenzyme A (CoASH) to form a high-energy acyl-CoA thioester intermediate. researchgate.netal-edu.com
Acyl Group Transfer: The acyl group from the activated thioester is then transferred to the amino group of an amino acid, a reaction catalyzed by an acyl-CoA:amino acid N-acyltransferase . researchgate.netresearchgate.net
The choice of the amino acid for conjugation is dependent on both the animal species and the chemical structure of the xenobiotic acid. al-edu.com In most mammals, glycine (B1666218) is the most commonly used amino acid for a wide variety of carboxylic acids. researchgate.netal-edu.com The resulting N-acyl amino acid conjugate is typically non-toxic and readily excreted in the urine. researchgate.net For this compound, this pathway would involve its conversion to an acyl-CoA thioester, followed by conjugation with an amino acid like glycine.
Mechanistic Studies of Enzyme Interactions
The biological activity of this compound is defined by its interactions with various enzymes, where it can act as a substrate or an inhibitor.
As an amino acid analogue, this compound has the potential to inhibit enzymes that recognize and bind specific amino acid residues. Its structural similarity to lysine (B10760008) and ornithine suggests it could interfere with enzymes involved in their metabolic pathways.
A notable analogue, 6-aminohexanoic acid (aminocaproic acid), is a known inhibitor of enzymes that bind to lysine residues. wikipedia.org It specifically inhibits proteolytic enzymes like plasmin, which is responsible for fibrinolysis (the breakdown of blood clots). wikipedia.org This inhibitory action is due to its structural resemblance to lysine. Given its similar backbone, this compound may exhibit similar, albeit potentially modulated, inhibitory effects on such enzymes.
Furthermore, the structural relationship to valproic acid (2-propylpentanoic acid) suggests a potential for inhibiting histone deacetylases (HDACs), which is discussed in more detail in section 3.2.3. Valproic acid is also known to inhibit acyl-CoA synthetase 4, an enzyme involved in arachidonic acid metabolism. nih.gov
The binding and catalytic mechanisms of enzymes that may interact with this compound are dictated by the specific enzyme class.
Aminotransferases: For an enzyme like 6-aminohexanoate aminotransferase, the catalytic cycle involves the formation of a Schiff base between the amino group of the substrate and the PLP cofactor in the enzyme's active site. This is followed by a tautomerization and hydrolysis, releasing the aldehyde product and a pyridoxamine (B1203002) phosphate intermediate, which is then recycled. nih.gov
Aldehyde Dehydrogenases: These enzymes catalyze the irreversible oxidation of aldehydes to carboxylic acids. The mechanism involves the binding of the aldehyde substrate and an NAD(P)+ cofactor. A key catalytic step is a hydride transfer from the aldehyde's carbonyl carbon to the cofactor, forming a thioester intermediate with a cysteine residue in the active site. This intermediate is then hydrolyzed to release the carboxylic acid product. nih.gov
Acyl-CoA Synthetases: The activation of the carboxylic acid involves the formation of an acyl-adenylate intermediate from ATP, followed by a nucleophilic attack by the thiol group of coenzyme A to form the acyl-CoA thioester. al-edu.com
N-Acyltransferases: These enzymes catalyze the transfer of the acyl group from the acyl-CoA thioester to the amino group of the conjugating amino acid (e.g., glycine), forming a peptide bond. researchgate.net
Significant research has focused on the epigenetic modulatory activities of structural analogues of this compound, particularly valproic acid (VPA) . VPA is a well-established histone deacetylase (HDAC) inhibitor. aacrjournals.orgembopress.orgnih.gov HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, VPA causes hyperacetylation of histones, which relaxes chromatin structure and alters gene expression. embopress.orgnih.gov
Table 1: In Vitro Inhibition of Class I and II Histone Deacetylases (HDACs) by Valproic Acid (VPA) This table presents the percentage of HDAC activity remaining in the presence of varying concentrations of VPA, based on in vitro assays using immunoprecipitated, epitope-tagged HDACs.
| VPA Concentration (mM) | HDAC1 Activity (%) | HDAC7 Activity (%) | HDAC6 Activity (%) |
| 0.3 | ~90% | ~95% | ~100% |
| 1 | ~70% | ~80% | ~100% |
| 2 | ~50% | ~60% | ~100% |
| 5 | ~30% | ~40% | ~100% |
| 10 | ~20% | ~30% | ~100% |
| 20 | ~10% | ~20% | ~100% |
| Data derived from figures in Kramer et al., 2004. aacrjournals.orgresearchgate.net |
Role in Receptor Binding Studies and Ligand Design
This compound, a synthetic derivative of valproic acid (VPA), has been utilized in the field of diagnostics, particularly in the development of immunoassays for therapeutic drug monitoring. Its primary role in this context is as a crucial component in ligand design for competitive binding assays aimed at measuring the concentration of VPA in biological samples.
The design of these assays often involves the use of this compound as a linker molecule. Due to the presence of a terminal amino group, it serves as an aminated analog of VPA. sensus.org This functional group allows for its covalent conjugation to other molecules, such as reporter enzymes or proteins, to create a "VPA-analogue" or tracer. sensus.orggoogle.com This process is fundamental to the principle of competitive immunoassays.
In a typical competitive immunoassay format for VPA detection, an antibody with specific binding affinity for VPA is employed. Both the VPA present in a sample and the VPA-analogue (the conjugate of this compound) compete for a limited number of binding sites on this anti-VPA antibody. sensus.org The signal generated from the labeled VPA-analogue is inversely proportional to the concentration of VPA in the sample. sensus.org
For instance, in the development of a bioluminescent competitive immunoassay, this compound has been chemically engineered to form the basis for solid-phase peptide synthesis. sensus.org This involves attaching a semi-flexible glycine-serine linker to the aminated site of the molecule. sensus.org This engineered analog, referred to as VPAa, then competes with free VPA for binding to an anti-VPA antibody. sensus.org
The utility of this compound has also been demonstrated in the creation of chemiluminescent tracers. In one application, an ice-cold solution of this compound was reacted with an NHS ester of a chemiluminescent acridinium (B8443388) compound to produce a conjugate. google.com This conjugate is then used in homogeneous assays to determine the concentration of an analyte. google.com
While its application in the design of ligands for immunoassays is documented, there is limited available information in the scientific literature regarding broader receptor binding studies of this compound with other classes of receptors.
| Compound Name | Role in Ligand Design and Binding Studies |
| This compound | Serves as an aminated analog of valproic acid, acting as a linker for conjugation to reporter molecules in immunoassays. sensus.orggoogle.com |
| Valproic acid (VPA) | The target analyte in competitive immunoassays where it competes with the this compound-based tracer for antibody binding. sensus.org |
| Anti-VPA antibody | The specific receptor that binds both VPA and the this compound-based tracer. sensus.org |
| Acridinium ester | A chemiluminescent compound that can be conjugated to this compound to create a tracer for immunoassays. google.com |
Impact on Cellular Biochemical Processes and Pathways
There is a notable scarcity of direct scientific research and published literature concerning the specific impact of this compound on cellular biochemical processes and pathways. While it is a structural analog of valproic acid (VPA), a well-known drug with significant effects on various cellular functions, the biological activities of this compound itself have not been extensively investigated or reported.
Valproic acid is known to be a histone deacetylase (HDAC) inhibitor and to modulate the GABAergic system, leading to widespread effects on gene expression, cell cycle regulation, and apoptosis. However, it cannot be assumed that this compound possesses the same pharmacological profile. The introduction of an amino group at the 6-position significantly alters the chemical properties of the molecule, which could lead to differences in its absorption, distribution, metabolism, excretion, and target interactions compared to VPA.
Currently, the available scientific data focuses on the application of this compound as a hapten and linker in the development of diagnostic tools, rather than on its intrinsic effects on cellular biology. sensus.orggoogle.com Therefore, a detailed account of its influence on specific cellular processes and biochemical pathways cannot be provided based on the current body of scientific evidence. Further research is required to elucidate the potential biological and biochemical activities of this compound.
Analytical and Spectroscopic Characterization in Research Settings
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating 6-Amino-2-propylhexanoic acid from complex mixtures and accurately measuring its concentration. The choice of technique depends on the sample matrix, the required sensitivity, and the specific goals of the analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile amino acids like this compound. Given that amino acids often lack a strong UV chromophore, analysis typically requires pre-column or post-column derivatization to enable sensitive detection, often by UV or fluorescence detectors. Reversed-phase HPLC is a common approach.
For instance, a typical method might involve derivatization followed by separation on a C18 column. The mobile phase usually consists of an aqueous buffer and an organic solvent like acetonitrile, run in a gradient to ensure optimal separation from other components.
Table 1: Illustrative HPLC Parameters for Amino Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 20 mM Sodium Acetate buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (following derivatization) |
| Injection Volume | 10 µL |
Research demonstrates that methods using pre-column derivatization with agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate can be effectively applied to separate amino acids on a C18 column with a sodium acetate and acetonitrile mobile phase researchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly powerful for analyzing amino acids in complex biological matrices without the need for derivatization researchgate.net. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase chromatography for retaining and separating highly polar compounds like amino acids mdpi.com.
In a typical HILIC-MS/MS setup, the compound is separated on a HILIC column and then ionized, commonly using electrospray ionization (ESI), before being detected by the mass spectrometer. This allows for the simultaneous quantification and confirmation of the compound's identity based on its retention time and mass-to-charge ratio.
Table 2: Example LC-MS Parameters for Amino Acid Profiling
| Parameter | Condition |
|---|---|
| LC System | HILIC Column |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analyzer | Triple Quadrupole or QTOF |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4.5 kV |
| Source Temperature | 450 °C |
This approach enables the quantitative detection of dozens of endogenous amino acids and related compounds in plasma within a short analysis time, showcasing its efficiency for clinical and metabolic research mdpi.com.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Since amino acids are non-volatile, they must first be converted into volatile derivatives before they can be analyzed by GC-MS. This derivatization process is a critical step to ensure the compound can be vaporized without decomposition mdpi.com.
Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group. For example, a two-step process can be used where the amino acid is first converted to its methyl ester and then reacted with a reagent like pentafluoropropionic anhydride (B1165640) to form a volatile derivative mdpi.com. These derivatives are then separated on a capillary GC column and detected by a mass spectrometer.
Table 3: General GC-MS Derivatization and Analysis Workflow
| Step | Description |
|---|---|
| 1. Esterification | Reaction with an alcohol (e.g., methanol) in an acidic medium to protect the carboxyl group. |
| 2. Acylation | Reaction with an anhydride (e.g., pentafluoropropionic anhydride) to protect the amino group. |
| 3. GC Separation | Injection onto a nonpolar capillary column (e.g., Rtx-5MS) with a programmed temperature ramp mdpi.com. |
| 4. MS Detection | Electron ionization (EI) followed by mass analysis. |
This methodology has been successfully validated for the precise and reproducible quantification of various amino acids in biological samples nih.gov.
Spectroscopic Methods for Elucidation of Molecular Structure and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. 1H NMR and 13C NMR experiments provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
Table 4: Predicted 1H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (ppm) |
|---|---|
| -CH(COOH)- | ~2.2-2.5 |
| -CH2-NH2 | ~2.8-3.1 |
| Propyl group (-CH2-CH2-CH3) | ~0.9-1.6 |
Mass Spectrometry (MS) is used to determine the precise molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the protonated molecule [M+H]+. The fragmentation of amino acids is well-studied and typically involves neutral losses of small molecules such as water (H2O), ammonia (NH3), and carbon monoxide (CO) nih.govnih.gov. The resulting fragment ions provide valuable information for confirming the structure of the parent molecule.
Table 5: Common Fragmentation Pathways for Protonated Amino Acids
| Precursor Ion | Neutral Loss | Resulting Fragment Ion |
|---|---|---|
| [M+H]+ | H2O (water) | [M+H - H2O]+ |
| [M+H]+ | NH3 (ammonia) | [M+H - NH3]+ |
By inducing fragmentation and analyzing the resulting masses, researchers can piece together the structural components of the molecule, confirming the presence of the carboxylic acid, amino, and propyl groups nih.govyoutube.com.
Chiral Analysis Techniques for Enantiomeric Purity Assessment
The assessment of enantiomeric purity is a critical aspect of the analytical characterization of this compound, as it is a chiral molecule containing a stereogenic center. The differential biological and pharmacological activities of individual enantiomers necessitate the use of precise analytical methods to separate and quantify them. aimspress.com In research settings, several advanced techniques are employed for this purpose, primarily centered around chromatography and electrophoresis. aimspress.com
High-Performance Liquid Chromatography (HPLC) stands as a primary method for chiral separations of amino acids. aimspress.com The direct separation of enantiomers is frequently achieved using chiral stationary phases (CSPs). nih.gov For underivatized amino acids like this compound, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. sigmaaldrich.com These phases possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds. sigmaaldrich.com Zwitterionic CSPs, which combine anion- and cation-exchangers, have also been specifically developed for the chiral separation of free amino acids. chiraltech.com
The mobile phase composition plays a crucial role in optimizing separation. Parameters such as the type and concentration of the organic modifier (e.g., methanol, acetonitrile), pH, and the presence of acidic or basic additives can significantly influence retention times and enantioselectivity. sigmaaldrich.comchiraltech.comankara.edu.tr For instance, on teicoplanin-based CSPs, enantioselectivity for amino acids has been observed to increase with the concentration of the organic modifier in the mobile phase. sigmaaldrich.com
An alternative to direct separation is the indirect method, which involves pre-column derivatization. In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs can then be separated on a standard, achiral stationary phase. sigmaaldrich.comresearchgate.net
Capillary Electrophoresis (CE) is another powerful technique for resolving enantiomers. nih.govnih.gov Chiral separation in CE is typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are commonly used selectors for amino acids. nih.govresearchgate.net The differential interaction between the individual enantiomers and the chiral selector leads to differences in their electrophoretic mobility, enabling separation. Proteins, such as bovine serum albumin, can also be used as chiral selectors in the running buffer. nih.gov
The following interactive table presents illustrative data representative of the parameters obtained during the chiral HPLC analysis of amino acids, showcasing the type of results generated in enantiomeric purity assessment studies.
| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase Composition | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) | Reference |
|---|---|---|---|---|---|---|
| CHIROBIOTIC T (Teicoplanin-based) | Alanine | H2O/Methanol (40/60 v/v) | 0.56 | 1.80 | 2.90 | |
| CHIROBIOTIC T (Teicoplanin-based) | Valine | H2O/Methanol (40/60 v/v) | 0.46 | 1.60 | 1.90 | |
| CHIRALPAK ZWIX(+) (Zwitterionic) | Alanine | Methanol/Acetonitrile (50/50 v/v) + 25 mM DEA + 50 mM FA | 2.46 | 1.17 | 0.60 | |
| CHIRALPAK ZWIX(+) (Zwitterionic) | Valine | Methanol/Acetonitrile (50/50 v/v) + 25 mM DEA + 50 mM FA | 2.27 | 1.33 | 2.40 | |
| CHIRALPAK CR-I(+) (Crown Ether) | Alanine | Acetonitrile/H2O/TFA (96/4/0.5 v/v/v) | 2.75* | - | 14.62 |
Computational and Theoretical Studies on 6 Amino 2 Propylhexanoic Acid
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of this is molecular docking, which predicts the preferred orientation of one molecule when bound to a second, typically a larger protein target. This prediction is used to estimate the strength of the interaction, known as binding affinity.
While specific docking studies on 6-Amino-2-propylhexanoic acid are not widely published, its structural similarity to other biologically active molecules allows for informed predictions about potential targets and interaction mechanisms. For instance, the scaffold of an α-substituted amino acid is a common feature in enzyme inhibitors. A notable example is 2(S)-amino-6-boronohexanoic acid (ABH), a potent inhibitor of the arginase enzyme. mdpi.comnih.gov Arginase plays a critical role in the urea (B33335) cycle, and its inhibition is a therapeutic strategy in various diseases.
A hypothetical docking simulation of this compound with an enzyme like arginase would involve:
Preparation of the Ligand and Receptor: Creating 3D models of both the small molecule (the ligand) and the target protein (the receptor).
Defining the Binding Site: Identifying the active site of the enzyme where the natural substrate, L-arginine, binds.
Sampling Conformations: The docking algorithm explores numerous possible orientations and conformations of the ligand within the binding site.
Scoring: Each pose is assigned a score based on a scoring function that estimates the binding energy, considering factors like hydrogen bonds, electrostatic interactions, and hydrophobic interactions.
For this compound, the terminal amino group and the carboxylic acid group are expected to be key pharmacophoric features, forming critical hydrogen bonds and salt bridges within a target's active site, similar to how L-arginine and its analogues bind. mdpi.com The 2-propyl group would influence binding by introducing specific steric interactions and increasing hydrophobicity, potentially occupying a hydrophobic pocket within the enzyme's active site.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. physchemres.org These calculations can determine a variety of molecular descriptors.
For this compound, several fundamental properties have been computed and are available through databases like PubChem. nih.gov These provide a baseline understanding of its electronic nature.
Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 173.25 g/mol | nih.gov |
| XLogP3 | -1.0 | nih.gov |
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Polar Surface Area | 63.3 Ų | nih.gov |
More advanced quantum calculations would further elucidate its reactivity profile:
Conformational Analysis and Stereochemical Implications
This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers): (R)-6-Amino-2-propylhexanoic acid and (S)-6-Amino-2-propylhexanoic acid. The molecule's flexible carbon chain also allows it to adopt numerous three-dimensional conformations.
Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds. This is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into a biological target. thieme-connect.com
Rotatable Bonds: The molecule has several single bonds, particularly within the hexanoic acid backbone and the propyl side chain, allowing for significant conformational flexibility.
Chirality and Biological Activity: The stereochemistry at the C2 position is paramount. The spatial orientation of the propyl group relative to the carboxylic acid and the rest of the alkyl chain can dramatically affect how the molecule interacts with a chiral environment like a protein's active site. Often, only one enantiomer will exhibit the desired biological activity.
Modeling Techniques: Computational methods like molecular mechanics force fields are used to perform systematic conformational searches, identifying low-energy (and thus, more stable) conformers. thieme-connect.com These studies help to understand the preferred shapes of the molecule in different environments. Studies on peptides containing α,α-disubstituted amino acids show that alkyl substituents significantly restrict conformational freedom, often inducing specific secondary structures like helices or planar conformations. researchgate.net The single propyl group in this compound would similarly influence the local conformation around the C2 carbon.
Structure-Activity Relationship (SAR) Modeling for Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. By synthesizing and testing a series of related compounds (analogues), researchers can build models that correlate specific structural features with observed effects.
An SAR study of this compound derivatives would involve modifying key parts of the molecule:
Altering the α-substituent: Replacing the propyl group at the C2 position with other alkyl groups (e.g., ethyl, butyl) would probe the importance of the size and hydrophobicity of this side chain.
Changing the Chain Length: Modifying the length of the main chain (e.g., creating amino-propylpentanoic acid or amino-propylheptanoic acid) would assess the optimal distance between the carboxylic acid and the terminal amino group.
Modifying the Amino Group: Introducing substituents on the terminal amino group could alter its basicity and hydrogen-bonding capacity.
The table below illustrates a hypothetical SAR analysis based on principles from related compounds.
Illustrative SAR Table for Branched-Chain Acid Derivatives
| Compound Name | Structural Modification from Base Compound | Observed/Hypothetical Effect | Rationale |
|---|---|---|---|
| 2-Ethylhexanoic acid | Shorter alkyl group at C2 | Similar but potentially varied activity profile. cefic-lri.org | Changes steric bulk and fit in binding pocket. |
| 2-Butylhexanoic acid | Longer alkyl group at C2 | May increase or decrease activity depending on pocket size. acs.org | Alters hydrophobicity and steric interactions. |
| Valproic acid (2-propylpentanoic acid) | Shorter main chain (pentanoic vs. hexanoic) | Known anticonvulsant and HDAC inhibitor. cefic-lri.org | Demonstrates that main chain length is critical for activity. |
By systematically making and testing such changes, a predictive SAR model can be developed. This model is crucial for optimizing lead compounds, enhancing desired activity, and minimizing potential off-target effects.
Emerging Research Areas and Future Directions
Development of Novel Chemical Probes for Biological Systems
The distinct structure of 6-amino-2-propylhexanoic acid makes it a valuable scaffold for the creation of chemical probes. These probes are instrumental in studying complex biological systems. One notable application is in the development of immunoreactive conjugates. For instance, this compound has been used to create a biotin-valproic acid bidentate by coupling it to biotin (B1667282) via two aminocaproic acid linkages. google.com This conjugate can then serve as a developer antigen in competitive inhibition immunoassays, a technique used for the sensitive detection of molecules like free valproic acid in test samples. google.com
The synthesis of such probes involves activating a molecule like N-(N'-biotinoyl-6-aminocaproyl)-6-aminocaproic acid with carbonyldiimidazole and N-hydroxysuccinimide, followed by coupling to this compound. google.com This exemplifies how the amino group of this compound provides a reactive handle for conjugation to reporter molecules or other functional moieties, enabling its use in advanced diagnostic and research applications.
Potential Applications in Biomolecular Engineering and Materials Science
In the realm of biomolecular engineering, the ability of this compound to be conjugated to larger molecules is of significant interest. It has been successfully conjugated to proteins such as apoferritin and bovine serum albumin. google.com These protein conjugates have been utilized to develop antigens for immunoassays and to raise specific antibodies against valproic acid. google.com This highlights the potential of this compound as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier like a protein.
The structural characteristics of this compound, particularly its flexible and hydrophobic nature, are reminiscent of ω-amino acids like 6-aminohexanoic acid, which are used as linkers in various biologically active structures and in the synthesis of polyamides. nih.gov While direct research on this compound in materials science is still emerging, its structural similarity to compounds used in polymer chemistry suggests potential applications. For example, the related compound 6-amino-2-hydroxyhexanoic acid is a building block for biodegradable polymers like polycaprolactone.
Unexplored Biological Roles and Mechanistic Hypotheses in Non-Clinical Contexts
While much of the research on valproic acid derivatives is clinically focused, the unique structure of this compound invites exploration of its biological roles outside of therapeutic contexts. Its structural similarity to natural amino acids, yet with a distinct branched-chain and a terminal amino group, suggests it could interact with biological systems in novel ways.
One area of hypothesis is its potential interaction with enzymes that recognize amino acids. The amino group can act as a nucleophile, potentially interacting with enzymes that bind to lysine (B10760008) residues, which could lead to inhibition of processes like fibrinolysis. Furthermore, the structural features of branched-chain fatty acids are known to be important for their biological activity, with small changes in structure leading to different effects on developmental processes in non-clinical research models. acs.org The specific arrangement of the propyl and amino groups on the hexanoic acid backbone of this compound could lead to unique interactions with cellular machinery that are yet to be fully elucidated.
Advanced Synthetic Strategies for Enhanced Analogues
The synthesis of this compound and its analogues is a key area of ongoing research, aiming to improve efficiency and enable the creation of novel derivatives with enhanced properties. One established method involves the alkylation of a valproic acid precursor, followed by a series of derivatization steps. google.com
A detailed synthetic route starts with the reaction of diethylpropylmalonate with sodium hydride and then with bromobutyronitrile to form ethyl-2-carbethoxy-2-propyl-5-cyanopentanoate. google.com This intermediate is then subjected to reductive hydrogenation in acetic anhydride (B1165640) with a platinum oxide catalyst, followed by acid hydrolysis to yield this compound. google.com
Future advancements in synthetic strategies could focus on stereoselective synthesis to isolate specific isomers of this compound, as chirality can significantly influence biological activity. Moreover, the development of more efficient coupling reactions could facilitate the synthesis of a wider range of analogues with different functional groups, opening up new avenues for research into their properties and applications.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
| Diethylpropylmalonate | Sodium Hydride, Bromobutyronitrile | - | Ethyl-2-carbethoxy-2-propyl-5-cyanopentanoate | google.com |
| Ethyl-2-carbethoxy-2-propyl-5-cyanopentanoate | Acetic Anhydride, H₂ | Platinum Oxide | 6-Acetylamino-2-propylhexanoic acid ethyl ester | google.com |
| 6-Acetylamino-2-propylhexanoic acid ethyl ester | H₂O/HCl | Heat | This compound | google.com |
Integration with "Omics" Technologies for Comprehensive Biochemical Pathway Mapping
The integration of chemical probes derived from this compound with "omics" technologies, such as proteomics and metabolomics, holds immense potential for mapping complex biochemical pathways. By using a tagged version of this compound, researchers could potentially identify its binding partners within a cell, providing a global view of its interactions.
For example, a biotinylated this compound probe could be introduced into a biological system. After allowing the probe to interact with its cellular targets, the entire complex could be pulled down using streptavidin-coated beads. The proteins or other molecules bound to the probe could then be identified using mass spectrometry-based proteomics. This approach, known as chemical proteomics, could reveal novel protein-metabolite interactions and help to elucidate the mechanism of action of this and related molecules. While this specific application for this compound is still a future direction, the methodologies are well-established and offer a powerful tool for biochemical discovery.
Q & A
Q. What are the recommended methods for synthesizing and characterizing 6-Amino-2-propylhexanoic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation of 6-aminohexanoic acid derivatives or reductive amination with propyl substituents. Characterization should include:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm structural integrity, focusing on propyl group integration and amine proton signals .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity. Chiral HPLC is critical if stereoisomers are present .
- Mass Spectrometry (MS) : Confirm molecular weight via LC-MS/MS, comparing observed m/z values with theoretical calculations .
Q. How can researchers validate the purity of this compound using standardized analytical techniques?
- Methodological Answer : Follow harmonized protocols for amino acid analysis, as outlined in pharmacopeial guidelines:
- Purity Criteria : Use ≥95% purity thresholds, validated via triplicate HPLC runs with internal standards .
- Quantitative NMR (qNMR) : Integrate proton signals against a certified reference material to quantify impurities .
- Thermogravimetric Analysis (TGA) : Assess thermal stability to rule out solvent or moisture contamination .
Q. What experimental designs are suitable for studying the stability of this compound under standard laboratory conditions?
- Methodological Answer : Adopt a randomized block design with controlled variables:
- Environmental Factors : Test stability at 25°C (ambient), 4°C (refrigerated), and -20°C (long-term storage) over 30-day intervals.
- Analytical Replicates : Perform triplicate measurements using HPLC and spectrophotometry to detect degradation products .
- Data Normalization : Express results as percentage retention of the parent compound relative to baseline .
Advanced Research Questions
Q. How can researchers investigate the inhibitory effects of this compound on arginase enzymes?
- Methodological Answer : Design enzyme kinetic assays with the following steps:
- Enzyme Preparation : Purify arginase isoforms (e.g., Arg I and Arg II) using affinity chromatography .
- IC Determination : Test compound concentrations from 1 nM to 100 µM in triplicate, using a colorimetric urea detection assay. Calculate IC via nonlinear regression (e.g., GraphPad Prism) .
- Statistical Validation : Report mean ± standard error (S.E.) and include positive controls (e.g., nor-NOHA for arginase) to validate assay sensitivity .
Q. What strategies resolve contradictions in reported IC50_{50}50 values for this compound across studies?
- Methodological Answer : Address variability through meta-analysis:
- Source Analysis : Compare enzyme sources (recombinant vs. tissue-extracted), assay buffers (pH, cofactors), and temperature conditions .
- Data Harmonization : Use standardized protocols, such as fixed substrate concentrations (e.g., 10 mM L-arginine) and identical incubation times .
- Outlier Detection : Apply Grubbs’ test to exclude statistically anomalous data points .
Q. How should researchers design experiments to assess the compound’s stability under extreme pH or temperature conditions?
- Methodological Answer : Implement a factorial design with the following parameters:
- pH Extremes : Test stability in buffers at pH 2 (simulating gastric fluid) and pH 9 (alkaline conditions) for 24-hour periods .
- Thermal Stress : Expose the compound to 60°C and 90°C, sampling at 0, 2, 4, 8, and 24 hours .
- Degradation Kinetics : Model data using first-order kinetics to calculate half-life () and activation energy () via Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
